molecular formula C14H14N2O3S B2469637 N-{4-[(phenylsulfonyl)amino]phenyl}acetamide CAS No. 27022-75-9

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide

Cat. No.: B2469637
CAS No.: 27022-75-9
M. Wt: 290.34
InChI Key: AKAPFHGDRBFYJH-UHFFFAOYSA-N
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Description

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C14H14N2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenylsulfonyl group attached to an amino group, which is further connected to a phenyl ring and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylsulfonyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylsulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(phenylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with an additional amino group.

    Acetyldapsone: Known for its antimicrobial properties.

    Monoacetyldapsone: Another derivative with similar biological activities.

Uniqueness

N-{4-[(phenylsulfonyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11(17)15-12-7-9-13(10-8-12)16-20(18,19)14-5-3-2-4-6-14/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAPFHGDRBFYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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